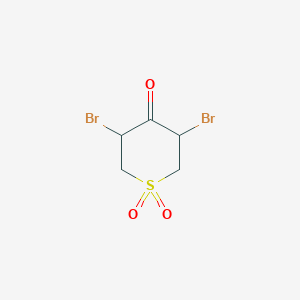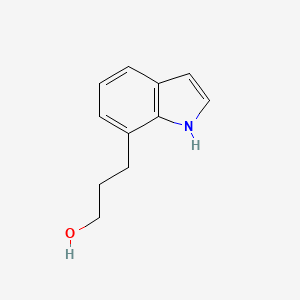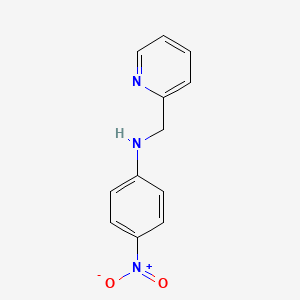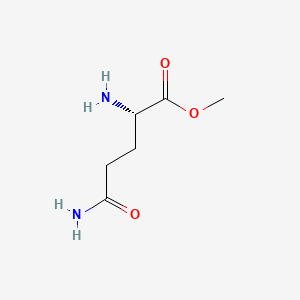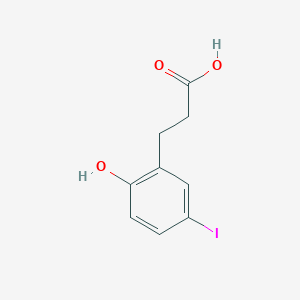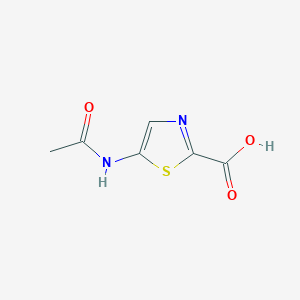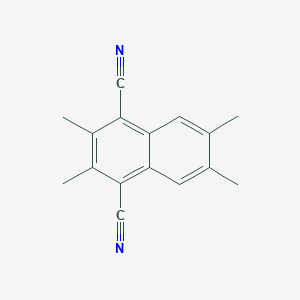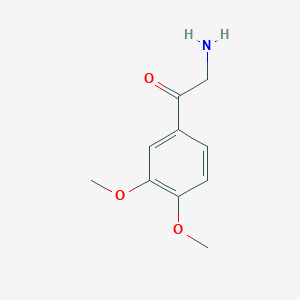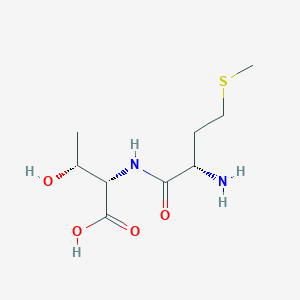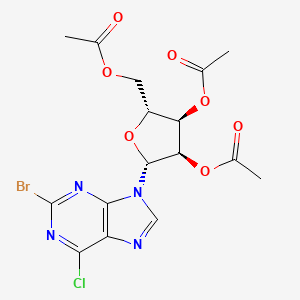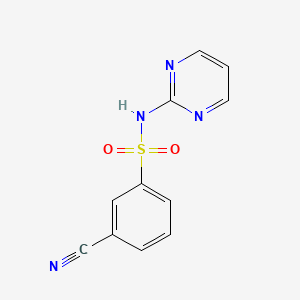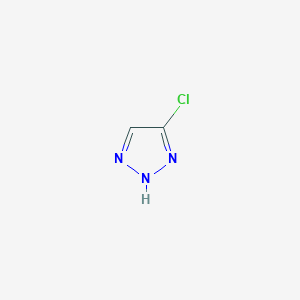
1-Aminoadamantane-N,N-D2
Overview
Description
1-Aminoadamantane-N,N-D2 is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoadamantane-N,N-D2 can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in the presence of sulfuric acid. This method is useful for preparing antiviral drugs and other biologically active compounds . Another method involves the use of adamantane-derived Schiff bases, which are coordinated in their bis-condensed form in various complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoadamantane-N,N-D2 undergoes various chemical reactions, including nucleophilic substitution (SN2) reactions. For example, treatment with methyl 2,4-dibromobutanoate in the presence of a nonnucleophilic base involves two successive SN2 reactions, resulting in the formation of a new carbon-nitrogen bond .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include methyl 2,4-dibromobutanoate and nonnucleophilic bases.
Oxidation and Reduction: Specific oxidizing and reducing agents can be used to modify the functional groups on the adamantane scaffold, leading to various derivatives with different properties.
Major Products Formed: The major products formed from these reactions include substituted adamantane derivatives with enhanced biological activity and stability .
Scientific Research Applications
1-Aminoadamantane-N,N-D2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Aminoadamantane-N,N-D2 involves its interaction with specific molecular targets and pathways. For example, amantadine, a related compound, targets the M2 proton channel of the influenza A virus, inhibiting viral replication . Similar mechanisms may apply to this compound, where it disrupts enzyme activity and interferes with cellular processes .
Comparison with Similar Compounds
1-Aminoadamantane-N,N-D2 can be compared with other adamantane derivatives, such as:
Amantadine (1-aminoadamantane): Known for its antiviral activity against influenza A.
Rimantadine (1-methyl-1-adamantane methylamine): Similar to amantadine but with different pharmacokinetic properties.
Memantine (1-amino-3,5-dimethyladamantane): Used in the treatment of Alzheimer’s disease.
Uniqueness: this compound stands out due to its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for drug development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-dideuterioadamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i/hD2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-ZSJDYOACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010085 | |
| Record name | Amantadine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


